4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Overview
Description
4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenoxy group and a dihydroquinoxalinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Formation of the Dichlorophenoxyacetyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Acylation Reaction: The intermediate 2-(2,4-dichlorophenoxy)acetic acid is then reacted with an appropriate acylating agent, such as acetyl chloride, to form the acylated product.
Cyclization: The acylated product undergoes cyclization with o-phenylenediamine under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoxalinone moiety, potentially forming alcohol derivatives.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. The presence of the dichlorophenoxy group and the quinoxalinone moiety can interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential biological activity. It may also find applications in materials science for the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoxalinone moiety may interact with DNA or proteins, leading to changes in cellular processes. These interactions can result in antimicrobial, antifungal, or anticancer effects, depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Quinoxaline derivatives: Compounds with a quinoxaline core structure, often studied for their biological activity.
Phenoxyacetic acid derivatives: Compounds with a phenoxyacetic acid moiety, used in various agricultural and medicinal applications.
Uniqueness
4-[2-(2,4-Dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one is unique due to the combination of the dichlorophenoxy group and the quinoxalinone moiety This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds with only one of these groups
Properties
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZHXIKHFPZAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324332 | |
Record name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49730377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848069-01-2 | |
Record name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601324332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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